4-(((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)methoxy)methyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)methoxy)methyl)benzonitrile is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material science. This compound features a piperidine ring, a benzonitrile group, and a sulfonyl group, making it a versatile molecule for chemical modifications and reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)methoxy)methyl)benzonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amines and aldehydes or ketones.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions using reagents such as sulfonyl chlorides in the presence of a base.
Attachment of the Benzonitrile Group: The benzonitrile group can be attached through nucleophilic substitution reactions or coupling reactions such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)methoxy)methyl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl and benzonitrile groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
4-(((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)methoxy)methyl)benzonitrile has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders or cancer.
Pharmaceuticals: It may serve as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Material Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)methoxy)methyl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can act as an electrophilic center, while the piperidine ring may enhance binding affinity to biological targets.
Comparison with Similar Compounds
Similar Compounds
- 4-(((1-((3-Chlorophenyl)sulfonyl)piperidin-4-yl)methoxy)methyl)benzonitrile
- 4-(((1-((2-Methylphenyl)sulfonyl)piperidin-4-yl)methoxy)methyl)benzonitrile
- 4-(((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)methoxy)methyl)benzamide
Uniqueness
4-(((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)methoxy)methyl)benzonitrile is unique due to the presence of both the sulfonyl and benzonitrile groups, which provide distinct reactivity and potential for diverse chemical modifications. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-[[1-(3-chloro-2-methylphenyl)sulfonylpiperidin-4-yl]methoxymethyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O3S/c1-16-20(22)3-2-4-21(16)28(25,26)24-11-9-19(10-12-24)15-27-14-18-7-5-17(13-23)6-8-18/h2-8,19H,9-12,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKPJOYPPAXQHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCC(CC2)COCC3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.